Gamma-Diasarone is a naturally occurring organic compound classified as a diarylheptanoid [PubChem]. Its chemical formula is C24H32O6 and its structure consists of a central seven-carbon chain connected to two aromatic rings, each containing three methoxy groups [PubChem].
Gamma-Diasarone has been the subject of several scientific studies investigating its potential biological activities. These studies have explored its effects in various areas, including:
Gamma-Diasarone, also known as 4,5-dimethoxy-2-methyl-1,3-benzodioxole, is a naturally occurring compound primarily derived from the plant species Artemisia absinthium. This compound belongs to the class of aromatic compounds and is characterized by its unique dioxole structure, which contributes to its diverse biological activities. Gamma-Diasarone has garnered attention due to its potential therapeutic properties and applications in various fields, including medicine and agriculture.
Recent studies have highlighted the palladium-catalyzed Nazarov-type cyclization as a method for synthesizing gamma-Diasarone from readily available precursors, demonstrating its utility in organic synthesis .
Gamma-Diasarone exhibits a range of biological activities that make it a compound of interest in pharmacology. Research indicates that it possesses antioxidant, anti-inflammatory, and antimicrobial properties. These activities are attributed to its ability to scavenge free radicals and inhibit pro-inflammatory pathways. Furthermore, gamma-Diasarone has shown potential in modulating various biochemical pathways, suggesting its role in therapeutic applications against diseases such as cancer and neurodegenerative disorders.
The synthesis of gamma-Diasarone can be achieved through several methods:
Gamma-Diasarone has several applications across different fields:
Studies on the interactions of gamma-Diasarone with other compounds have revealed insights into its mechanism of action. For instance, research has demonstrated that gamma-Diasarone can interact with cellular signaling pathways involved in inflammation and apoptosis, indicating its potential role as an adjunct therapy in cancer treatment . Furthermore, interaction studies with various enzymes have shown that gamma-Diasarone can modulate their activity, which is crucial for understanding its pharmacokinetics and pharmacodynamics.
Several compounds share structural similarities with gamma-Diasarone. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Beta-Diasarone | Aromatic compound | Exhibits different biological activity profile |
| Eugenol | Phenolic compound | Known for analgesic properties |
| Vanillin | Aromatic aldehyde | Common flavoring agent with antioxidant properties |
Uniqueness of Gamma-Diasarone:
Gamma-Diasarone's distinct dioxole structure sets it apart from these similar compounds, contributing to its unique biological activities and potential therapeutic uses. While many related compounds exhibit beneficial properties, gamma-Diasarone's specific mechanisms of action and synthesis methods highlight its unique position within this chemical class.
Gamma-diasarone is an organic compound belonging to the class of indanes, characterized by a cyclopentane ring fused to a benzene ring structure [1] [2]. The compound exhibits the molecular formula C24H32O6 with a molecular weight of 416.5 grams per mole [1] [2] [3]. The Chemical Abstracts Service registry number for gamma-diasarone is 80434-33-9 [2] [3].
The International Union of Pure and Applied Chemistry name for gamma-diasarone is (1S,2S,3S)-1-ethyl-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-2,3-dihydro-1H-indene [2] [5]. This nomenclature reflects the specific stereochemical configuration and substitution pattern of the molecule [2].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C24H32O6 | [1] [2] |
| Molecular Weight | 416.5 g/mol | [2] [3] |
| Chemical Abstracts Service Number | 80434-33-9 | [2] [3] |
| Exact Mass | 416.21988874 Da | [2] |
| Melting Point | 99-100°C | [3] |
| Physical Description | Powder | [5] [7] |
| Storage Temperature | 2-8°C | [3] [5] |
The physicochemical properties of gamma-diasarone include a calculated logarithmic partition coefficient value of 5.2, indicating high lipophilicity [2]. The compound demonstrates zero hydrogen bond donor count and six hydrogen bond acceptor count, with eight rotatable bonds contributing to its conformational flexibility [2]. The exact mass of gamma-diasarone is 416.21988874 daltons, providing precise identification parameters for analytical applications [2].
Gamma-diasarone exists as a powder at room temperature with a melting point range of 99-100 degrees Celsius [3]. The compound requires storage under controlled conditions, specifically at temperatures between 2-8 degrees Celsius in sealed, cool, and dry environments [3] [5]. For enhanced solubility, the compound can be warmed to 37 degrees Celsius and subjected to ultrasonic agitation [5] [7].
The solubility profile of gamma-diasarone demonstrates compatibility with various organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [5]. This solubility pattern reflects the compound's aromatic and methoxy-substituted structure, which favors dissolution in polar aprotic and moderately polar solvents [5].
Gamma-diasarone possesses a specific stereochemical configuration characterized by three chiral centers at positions 1, 2, and 3 of the indane framework [2] [8]. The compound exhibits the (1S,2S,3S) absolute configuration, which distinguishes it from other diasarone isomers [2]. This stereochemical arrangement results in a gamma configuration, representing one of the possible diastereomeric forms of diasarone [8].
The stereochemical assignment of gamma-diasarone was established through comprehensive nuclear magnetic resonance spectroscopy studies and comparison with related indane derivatives [8]. The gamma configuration is characterized by specific spatial arrangements of substituents that influence both the chemical shifts observed in nuclear magnetic resonance spectra and the overall molecular stability [8].
Conformational analysis of gamma-diasarone reveals the importance of methoxy group positioning in determining molecular stability [8]. The presence of multiple methoxy substituents creates opportunities for intramolecular interactions and influences the preferred conformational states of the molecule [8]. The ethyl group at position 1 and the methyl group at position 2 contribute additional steric considerations that affect the overall three-dimensional structure [8].
| Stereochemical Feature | Description | Impact |
|---|---|---|
| Chiral Centers | Three centers at positions 1, 2, 3 | Defines absolute configuration |
| Configuration | (1S,2S,3S) | Gamma diastereomer identity |
| Substituent Pattern | Trimethoxy on both aromatic rings | Influences conformation |
| Aliphatic Substitution | Ethyl and methyl groups | Provides steric constraints |
The conformational preferences of gamma-diasarone are influenced by the aromatic ring systems and their substitution patterns [8]. The 2,4,5-trimethoxyphenyl substituent at position 3 adopts orientations that minimize steric hindrance while potentially enabling stabilizing aromatic interactions [8]. The indane core structure provides a relatively rigid framework, with conformational flexibility primarily arising from rotation around single bonds connecting the aromatic substituents [8].
Studies of related diasarone compounds indicate that gamma configuration typically represents a thermodynamically stable arrangement [8]. The specific stereochemical pattern observed in gamma-diasarone arises from synthetic pathways that favor this particular diastereomeric outcome under specific reaction conditions [8]. The formation of gamma-diasarone often occurs as the principal product in dimerization reactions of appropriate precursor compounds [8].
Structural elucidation of gamma-diasarone relies on multiple analytical techniques that provide complementary information about molecular composition, connectivity, and stereochemistry [13] [18] [19]. The primary methods employed include nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy, each contributing specific structural insights [13] [18] [19].
Nuclear magnetic resonance spectroscopy serves as the cornerstone technique for gamma-diasarone structural determination [18] [20]. Both one-dimensional and two-dimensional nuclear magnetic resonance experiments provide detailed information about carbon and hydrogen environments within the molecule [18] [20]. The application of advanced nuclear magnetic resonance methods, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, enables complete assignment of molecular connectivity and stereochemical relationships [18].
| Analytical Method | Information Provided | Application |
|---|---|---|
| Nuclear Magnetic Resonance | Chemical shifts, coupling patterns | Structure and stereochemistry |
| Mass Spectrometry | Molecular weight, fragmentation | Molecular formula confirmation |
| Infrared Spectroscopy | Functional group identification | Chemical functionality |
| High Performance Liquid Chromatography | Purity assessment | Quality control |
Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of gamma-diasarone [17] [19]. The technique enables precise determination of molecular composition through high-resolution mass measurements and tandem mass spectrometry experiments [17] [19]. Fragmentation patterns observed in mass spectra reveal structural features including the indane core and methoxy substituent arrangements [17] [19].
Infrared spectroscopy contributes functional group identification through characteristic absorption bands corresponding to carbon-hydrogen, carbon-oxygen, and aromatic carbon-carbon stretching vibrations [17]. The technique provides rapid screening capabilities and supports structural assignments made through other analytical methods [17].
Advanced computational approaches increasingly supplement experimental structural elucidation methods [18]. Density functional theory calculations predict nuclear magnetic resonance chemical shifts and coupling constants that can be compared with experimental observations [18]. These computational tools enhance confidence in structural assignments and provide insights into conformational preferences [18].
Spectroscopic fingerprinting of gamma-diasarone encompasses characteristic absorption and emission patterns that provide unique identification signatures [22] [23] [25]. The compound exhibits distinctive spectroscopic features across multiple regions of the electromagnetic spectrum, enabling reliable identification and quantification in complex mixtures [22] [23] [25].
Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within gamma-diasarone [23] [24]. The compound displays prominent absorptions associated with aromatic carbon-hydrogen stretching, methoxy group vibrations, and aromatic carbon-carbon skeletal modes [23] [24]. These spectroscopic signatures provide rapid identification capabilities and support structural confirmation [23] [24].
| Spectroscopic Region | Characteristic Features | Diagnostic Value |
|---|---|---|
| Infrared | Methoxy and aromatic bands | Functional group identification |
| Nuclear Magnetic Resonance | Chemical shift patterns | Structural connectivity |
| Mass Spectrometry | Fragmentation patterns | Molecular composition |
| Ultraviolet-Visible | Aromatic transitions | Electronic structure |
Nuclear magnetic resonance spectroscopy provides the most detailed spectroscopic fingerprint for gamma-diasarone [18] [20]. Carbon-13 nuclear magnetic resonance spectra display characteristic chemical shifts for aromatic carbons, methoxy carbons, and aliphatic carbons within the indane framework [18] [20]. Proton nuclear magnetic resonance spectra reveal coupling patterns and integration ratios that confirm structural assignments [18] [20].
The spectroscopic fingerprint of gamma-diasarone includes specific chemical shift values that distinguish it from related compounds [8] [20]. Proton nuclear magnetic resonance chemical shifts for the indane ring system fall within characteristic ranges, with H-1 appearing at approximately 2.67 parts per million, H-2 at 2.07 parts per million, and H-3 at 4.27 parts per million [8]. These values reflect the electronic environment created by the methoxy substituents and aromatic ring systems [8].
Mass spectrometric fingerprinting reveals characteristic fragmentation pathways unique to gamma-diasarone [47] [49]. The compound exhibits specific molecular ion peaks and fragment ion patterns that enable identification even in complex matrices [47] [49]. Predicted collision cross-section values provide additional identification parameters for ion mobility spectrometry applications [1].